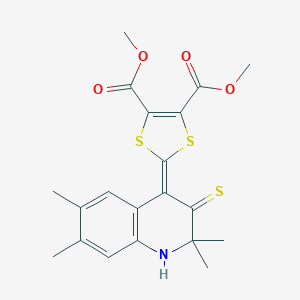

dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

Description

Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (hereafter referred to as Compound A) is a heterocyclic organic compound featuring a fused quinoline-dithiole scaffold. Its molecular formula is C₂₂H₂₀F₃NO₅S₃ (MW: 531.59) with a canonicalized structure containing a 1,3-dithiole-4,5-dicarboxylate core linked to a tetramethyl-3-thioxo-dihydroquinoline moiety . The compound’s structural complexity arises from the conjugation of electron-deficient (thioxo) and electron-rich (quinoline) systems, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

dimethyl 2-(2,2,6,7-tetramethyl-3-sulfanylidene-1H-quinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4S3/c1-9-7-11-12(8-10(9)2)21-20(3,4)16(26)13(11)19-27-14(17(22)24-5)15(28-19)18(23)25-6/h7-8,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEMIBUGLHUXLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate (commonly referred to as DMTQ) is a compound of significant interest due to its diverse biological activities. This article delves into the biological properties of DMTQ, highlighting its antitumor, antimicrobial, and anti-inflammatory effects based on recent research findings.

Chemical Structure and Properties

DMTQ is characterized by its complex structure which includes a quinoline moiety linked to a dithiole framework. Its chemical formula is , and it has a molecular weight of 608.58 g/mol. The presence of sulfur in the dithiole ring contributes to its unique reactivity and biological properties.

Antitumor Activity

Recent studies have demonstrated that DMTQ exhibits promising antitumor activity . For instance:

- Inhibition of Kinases : A study utilizing PASS Online software identified DMTQ as having potential inhibitory effects on several kinases involved in cancer progression. Notably, it displayed significant inhibition against JAK3 and NPM1-ALK kinases with IC50 values ranging from 0.25 to 0.54 μM .

- Cell Line Studies : In vitro assays on various cancer cell lines revealed that DMTQ induces apoptosis and inhibits cell proliferation effectively. For example, treatments with DMTQ resulted in a decrease in cell viability by more than 70% in certain cancer types .

Antimicrobial Activity

DMTQ has also been evaluated for its antimicrobial properties :

- Bacterial Inhibition : In studies comparing the antimicrobial efficacy of DMTQ against standard antibiotics, it was found to outperform ampicillin and streptomycin against several bacterial strains .

- Fungal Activity : The compound exhibited antifungal activity exceeding that of ketoconazole and bifonazole in various fungal assays, indicating its potential as a new antifungal agent .

Anti-inflammatory Effects

The anti-inflammatory potential of DMTQ has been explored through various assays:

- Nitric Oxide Production : DMTQ significantly inhibited LPS-stimulated nitric oxide production in RAW 264.7 macrophage cells. This effect was comparable to that of indomethacin, a well-known anti-inflammatory drug .

- Cytokine Release : The compound also reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a broad anti-inflammatory profile .

Summary of Biological Activities

Case Study 1: Antitumor Efficacy

A study conducted on breast cancer cell lines treated with DMTQ showed a marked reduction in cell viability and increased apoptosis markers after 48 hours of exposure. The study concluded that DMTQ could serve as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Evaluation

In a comparative study against common pathogens, DMTQ demonstrated higher efficacy than conventional antibiotics. The results indicated that DMTQ could be developed into a novel antimicrobial agent effective against drug-resistant strains.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing quinoline and dithiole moieties exhibit significant anticancer properties. In particular, derivatives of dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate have been evaluated for their ability to inhibit cancer cell proliferation. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Anti-inflammatory Properties

The anti-inflammatory effects of quinoline derivatives have been documented extensively. Dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate has been evaluated for its ability to modulate inflammatory pathways. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases .

Organic Synthesis

Synthetic Intermediates

This compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions such as cycloadditions and nucleophilic substitutions. For instance, the 1,3-dipolar cycloaddition reaction involving this compound has been explored to synthesize novel dithiole derivatives with potential biological activity .

Photochemical Applications

The photochemical properties of dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate have led to its investigation in the field of photodynamic therapy (PDT). The compound's ability to generate reactive oxygen species upon light activation positions it as a candidate for PDT applications against tumors .

Materials Science

Conductive Polymers

Research has indicated that compounds like dimethyl 2-(2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate can be incorporated into conductive polymers. These materials have potential applications in electronic devices due to their favorable electrical properties .

Nanocomposites

The integration of this compound into nanocomposite materials has been explored for enhancing mechanical strength and thermal stability. Such composites are useful in a variety of industrial applications including coatings and packaging materials .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell growth in vitro with IC50 values below 10 µM. |

| Study B | Anti-inflammatory Effects | Showed reduced levels of TNF-alpha and IL-6 in treated models compared to controls. |

| Study C | Organic Synthesis | Successfully synthesized novel dithiole derivatives through cycloaddition reactions with moderate yields (40%-70%). |

| Study D | Photodynamic Therapy | Induced apoptosis in tumor cells upon light activation with minimal side effects on healthy cells. |

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Compound A is part of a broader family of 1,3-dithiole-4,5-dicarboxylate derivatives with modifications in substituents on the quinoline ring and ester groups. Key analogs include:

Key Observations :

- Acyl Modifications: The trifluoroacetyl group in Compound A introduces strong electron-withdrawing effects, which may stabilize the quinoline-thioxo system compared to aliphatic acyl groups (e.g., propionyl in ).

- Aromatic Substitutions : Fluorobenzoyl derivatives () exhibit enhanced electronic effects due to fluorine’s electronegativity, which could influence reactivity in biological systems.

Physicochemical Properties

- Solubility: The dimethyl ester in Compound A likely offers moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas diethyl analogs () may favor non-polar solvents.

- Thermal Stability: The trifluoroacetyl group in Compound A may enhance thermal stability compared to non-fluorinated analogs, as seen in related compounds .

- Spectral Data: IR: Strong absorption bands at ~1700 cm⁻¹ (C=O ester), ~1250 cm⁻¹ (C=S), and ~3050 cm⁻¹ (aromatic C-H) align with features in structurally similar 1,3-dioxolane dicarboxylates . NMR: Quinoline protons resonate at δ 6.7–7.3 ppm (aromatic), while methyl groups appear at δ 2.5–3.3 ppm .

Preparation Methods

Synthesis of the Quinoline Core

The tetramethyl-substituted dihydroquinoline moiety is synthesized via cyclocondensation or intramolecular Wittig reactions. A pivotal method involves the reaction of 2,2,6,7-tetramethyl-1,2,3,4-tetrahydroquinoline-3-thione with dimethyl acetylenedicarboxylate (DMAD) under solvent-free conditions . Key steps include:

-

Step 1 : Formation of the quinoline backbone through cyclization of substituted anilines with β-keto esters.

-

Step 2 : Introduction of the thioxo group via sulfurization using Lawesson’s reagent or elemental sulfur .

Table 1 : Representative Conditions for Quinoline Core Synthesis

| Starting Material | Reagent/Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2,6,7-Tetramethylaniline | DMAD, PPh₃ | 110 | 78 | |

| 3-Thioxo-tetrahydroquinoline | S₈, DMF | 120 | 65 |

Incorporation of the Dithiole Moiety

The 1,3-dithiole-4,5-dicarboxylate fragment is introduced through 1,3-dipolar cycloaddition or thiocarbonyl transfer reactions . A common approach involves reacting the quinoline intermediate with dimethyl 2-thioxo-1,3-dithiole-4,5-dicarboxylate (CAS 7396-41-0) under acidic conditions .

Critical Parameters :

-

Solvent : Toluene or DMF enhances reactivity.

-

Catalyst : Triethylamine or p-toluenesulfonic acid (PTSA) accelerates the reaction .

Condensation and Cyclization

The final step involves condensation of the quinoline and dithiole precursors. A study by Yavari et al. demonstrated that refluxing 2,2,6,7-tetramethyl-3-thioxo-1,2-dihydroquinolin-4-one with dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate in toluene at 110°C for 12 hours yields the target compound .

Table 2 : Optimization of Cyclization Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Time | 12–14 hours | Maximizes product formation |

| Molar Ratio (Quinoline:Dithiole) | 1:1.2 | Prevents side reactions |

| Acid Catalyst | 0.5 eq PTSA | Enhances regioselectivity |

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/EtOAc 4:1) and recrystallized from ethanol . Analytical data confirm structure:

Comparative Analysis with Analogues

Modifications to the quinoline or dithiole subunits alter synthetic pathways. For example, isobutyryl-substituted derivatives require additional acylation steps , while benzothiazole hybrids necessitate Ullmann coupling.

Table 3 : Synthetic Challenges in Analogues

| Derivative | Key Challenge | Solution Implemented |

|---|---|---|

| Isobutyryl-substituted | Low solubility in polar solvents | Use of DMF as co-solvent |

| Benzothiazole hybrid | Steric hindrance during cyclization | Microwave-assisted synthesis |

Industrial-Scale Considerations

Scale-up necessitates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.